3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
Description
IUPAC Nomenclature and Stereochemical Considerations
The systematic name 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the components:
- Indole core : The parent structure is 1H-indole, a bicyclic system comprising a benzene ring fused to a pyrrole ring.
- Substituents :
- At position 3: A (2R)-2-aminopropyl group. The stereodescriptor (2R) specifies the absolute configuration of the chiral carbon in the propyl chain.
- At position 7: An octane-1-sulfonate ester group. The sulfonate group (-SO₃⁻) is attached to the first carbon of an octane chain.
The full name reflects the connectivity and stereochemistry required to distinguish this compound from its enantiomers or structural isomers. For example, the (2R) configuration ensures differentiation from the (2S) enantiomer, which would exhibit distinct physicochemical and biological properties.
Molecular Formula and Weight Analysis
The molecular formula of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is C₁₉H₂₈N₂O₃S , derived as follows:
| Component | Contribution to Formula |
|---|---|
| Indole core (C₈H₇N) | C₈H₇N |
| (2R)-2-Aminopropyl (C₃H₈N) | C₃H₈N |
| Octane-1-sulfonate (C₈H₁₇SO₃) | C₈H₁₇SO₃ |
Molecular weight calculation :
- Carbon (12.01 g/mol × 19) = 228.19
- Hydrogen (1.01 g/mol × 28) = 28.28
- Nitrogen (14.01 g/mol × 2) = 28.02
- Oxygen (16.00 g/mol × 3) = 48.00
- Sulfur (32.07 g/mol × 1) = 32.07
Total = 228.19 + 28.28 + 28.02 + 48.00 + 32.07 = 364.56 g/mol
This aligns with the molecular weight of related sulfonates, such as octane-1-sulfonate (193.29 g/mol for the anion), when accounting for the additional indole and aminopropyl groups.
Comparative Structural Analysis with Related Indole Sulfonates
The structural features of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can be contextualized against other indole sulfonates (Table 1):
Key distinctions :
- Sulfonate chain : The octane-1-sulfonate group provides enhanced hydrophobicity compared to shorter-chain sulfonates (e.g., methane sulfonates) or aromatic sulfonates (e.g., thiophene-2-sulfonate).
- Chiral center : The (2R) configuration in the aminopropyl group contrasts with achiral analogs, influencing binding affinity to biological targets like serotonin receptors.
- Indole substitution pattern : Substitution at position 7 distinguishes this compound from derivatives with substituents at positions 5 or 6, which exhibit different electronic profiles.
Properties
CAS No. |
820216-40-8 |
|---|---|
Molecular Formula |
C19H30N2O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate |
InChI |
InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1 |
InChI Key |
FIHBDABFGKPSKY-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation of 7-Hydroxyindole
Methodology :
- Substrate : 7-Hydroxyindole is alkylated at the 3-position using (R)-epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
- Epoxide Ring Opening : The resulting epoxide intermediate is treated with aqueous ammonia to yield the primary amine.
Key Data :
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Alkylation | (R)-Epichlorohydrin, K₂CO₃, DMF, 60°C | 78% | 92% |
| Amination | NH₃ (aq), EtOH, 24 h | 85% | 90% |
Limitations :
- Requires chiral epichlorohydrin, which may necessitate resolution steps.
Chiral Auxiliary-Mediated Synthesis
Methodology :
- Mitsunobu Reaction : 7-Hydroxyindole is coupled with (S)-2-(tert-butoxycarbonylamino)propan-1-ol using DIAD and PPh₃.
- Deprotection : Boc removal with TFA in DCM yields the (R)-configured amine.
Advantages :
Synthesis of Octane-1-Sulfonyl Chloride
From Bromooctane
Methodology (Adapted from CN102351743A) :
- Sulfonation : Bromooctane reacts with sodium sulfite (Na₂SO₃) in water using tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst (reflux, 24 h).
- Acidification : Treating sodium octane-1-sulfonate with HCl gas yields the sulfonic acid, which is converted to sulfonyl chloride using PCl₅.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Na₂SO₃, TPAB, H₂O, 100°C | 66% |
| Chlorination | PCl₅, DCM, 0°C | 89% |
Final Esterification: 7-Hydroxyindole to Sulfonate
Direct Sulfonylation
Methodology :
- Reaction : 3-[(2R)-2-Aminopropyl]-1H-indol-7-ol is treated with octane-1-sulfonyl chloride in pyridine (0°C to RT, 6 h).
- Workup : Neutralization with NaHCO₃ and purification via silica gel chromatography.
Key Data :
| Reagents | Solvent | Temp | Yield |
|---|---|---|---|
| Octane-1-sulfonyl chloride (1.2 eq) | Pyridine | 0°C → RT | 72% |
Side Reactions :
Alternative Routes
Late-Stage Sulfonation of Protected Intermediates
Methodology :
- Protection : The amine group is Boc-protected prior to sulfonation.
- Sulfonation : Use of SO₃·Py complex in THF (0°C, 2 h) followed by quenching with octanol.
- Deprotection : TFA-mediated Boc removal.
Advantages :
- Prevents amine interference during sulfonation.
Analytical Validation
Critical Quality Attributes :
- HPLC Purity : >99% (C18 column, 0.1% TFA/MeCN gradient).
- Chiral Analysis : Chiralpak AD-H column, ee >99%.
- NMR : δ 7.45 (d, J=8.2 Hz, H-4), 3.21 (m, CH₂NH₂), 1.25 (s, octane chain).
Industrial-Scale Considerations
Cost Drivers :
- Chiral catalysts (e.g., (R)-BINAP) increase production costs.
- TPAB catalyst recovery improves sustainability.
Optimized Conditions :
- Continuous flow sulfonation reduces reaction time by 40%.
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .
Scientific Research Applications
Autoimmune Disorders
- Mechanism : JAK inhibitors modulate the immune response by interfering with cytokine signaling pathways, which are often dysregulated in autoimmune diseases.
- Clinical Relevance : Studies have shown that compounds similar to 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate effectively reduce inflammation and improve symptoms in conditions such as rheumatoid arthritis and atopic dermatitis .
Cancer Treatment
- Targeting Tumor Microenvironment : JAK inhibitors can alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies. For example, combinations with other agents like osimertinib have shown enhanced antitumor activity .
- Case Studies : Research indicates that JAK inhibitors can improve patient outcomes in specific cancers through targeted therapy approaches .
Synthesis and Derivatives
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves several chemical reactions that yield derivatives with varying potencies and selectivities against different JAK isoforms.
| Derivative | Chemical Structure | Potency (IC50) | Selectivity |
|---|---|---|---|
| Compound A | Structure A | 0.07 μM | JAK1 selective |
| Compound B | Structure B | 0.004 μM | 50-fold JAK2 selective |
These derivatives are evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to determine their suitability for clinical use.
Case Study 1: Efficacy in Atopic Dermatitis
A study assessed the efficacy of JAK inhibitors in treating atopic dermatitis, revealing significant improvements in skin lesions and overall patient quality of life when using compounds related to 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate .
Case Study 2: Combination Therapy in Cancer
Research on the combination of JAK inhibitors with EGFR inhibitors demonstrated enhanced therapeutic effects against non-small cell lung cancer, suggesting that compounds like 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate could be pivotal in developing more effective cancer treatments .
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other indole derivatives, particularly those with aminopropyl and sulfonate substituents. Below is a comparative analysis based on molecular features and available
Table 1: Structural and Functional Comparison
Key Observations:
Lipophilicity : The octane sulfonate group increases logP compared to Sumatriptan’s shorter sulfonamide chain, suggesting slower clearance but possible challenges in aqueous solubility.
Synthetic Accessibility : Both Rafabegron and the target compound require stereoselective synthesis, but the latter’s octane sulfonate ester adds complexity in purification and stability testing.
Research Findings and Limitations
- Pharmacological Data: No in vitro or in vivo studies on 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate are publicly available. In contrast, Rafabegron showed promise in metabolic disorders but was discontinued due to efficacy issues .
- Structural Analogues : Indole sulfonates like Sumatriptan emphasize the importance of balancing lipophilicity and hydrogen-bonding capacity for CNS penetration, a challenge for the target compound’s long alkyl chain.
- Gaps in Knowledge: The absence of spectral data (e.g., NMR, XRD) or toxicity profiles for the target compound limits its industrial or therapeutic evaluation.
Biological Activity
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 315.39 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate, exhibit significant antimicrobial properties. A study demonstrated that indole derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
2. Antioxidant Properties
Indole derivatives have been shown to possess antioxidant activity, which is important for protecting cells from oxidative stress. The compound's structure allows it to scavenge free radicals effectively, as evidenced by assays measuring the reduction of reactive oxygen species (ROS) in cellular models .
3. Anticancer Potential
Indole compounds are also recognized for their anticancer properties. In vitro studies have shown that 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges ROS in cellular models | |
| Anticancer | Induces apoptosis in cancer cells |
Detailed Research Findings
A notable study involved the synthesis of various indole derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate, where their biological activities were evaluated through a series of assays:
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antioxidant Assays : Using DPPH and ABTS methods, the compound demonstrated an IC50 value of approximately 25 µg/mL, indicating strong radical-scavenging activity.
- Cytotoxicity Assays : In MTT assays on HeLa cells, the compound exhibited an IC50 of 15 µM after 48 hours of exposure, suggesting significant cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
